Structural Differentiation: Methylthio Substitution at C-30 Replaces Chlorine in Naphthoquinomycin B vs. Naphthomycin A
Naphthoquinomycin B differs structurally from naphthomycin A (the prototypical naphthalenic ansamycin) by the absence of chlorine at C-30 and the presence of a methylthio group at the same position, with additional demethylation at C-2 [1]. This modification is a key determinant of its biological activity and chemical reactivity, as the methylthio group may influence electrophilicity and cellular uptake .
| Evidence Dimension | Molecular substituent at C-30 |
|---|---|
| Target Compound Data | Methylthio (-SCH₃) group; 2-demethyl; dechlorinated at C-30 |
| Comparator Or Baseline | Naphthomycin A: Chlorine (Cl) atom at C-30; 2-methyl present |
| Quantified Difference | Replacement of Cl with SCH₃; loss of methyl at C-2 |
| Conditions | Structure elucidation via NMR, UV, and mass spectrometry in Streptomyces sp. S-1998 fermentation extracts [1] |
Why This Matters
This structural difference defines Naphthoquinomycin B as a distinct chemical entity with potentially divergent antimicrobial spectrum and pharmacokinetic properties, guiding its selection in antibiotic lead optimization.
- [1] Mochizuki J, Kobayashi E, Furihata K, Kawaguchi A, Seto H, Ōtake N. New ansamycin antibiotics, naphthoquinomycins A and B, inhibitors of fatty acid synthesis in Escherichia coli. J Antibiot (Tokyo). 1986;39(1):157-161. View Source
